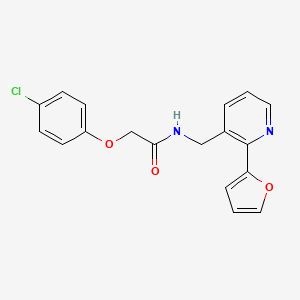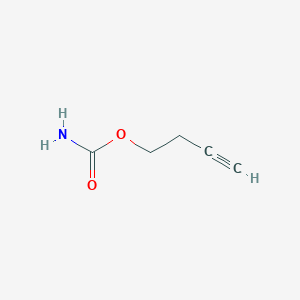
But-3-YN-1-YL carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-3-YN-1-YL carbamate is an organic compound that belongs to the carbamate family It is characterized by the presence of a but-3-yn-1-yl group attached to a carbamate moiety
Mechanism of Action
Target of Action
But-3-YN-1-YL carbamate is a member of the carbamate family of biocides . The primary targets of carbamates are usually enzymes, receptors, or proteins that play crucial roles in various biological processes . .
Mode of Action
The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . This interaction with its targets can lead to changes in the biological processes controlled by these targets.
Biochemical Pathways
Carbamates are known to affect various biochemical pathways depending on their specific targets . .
Pharmacokinetics
Carbamates in general are known for their good chemical and proteolytic stabilities , which can impact their bioavailability.
Result of Action
Carbamates are generally known for their biocidal properties .
Biochemical Analysis
Biochemical Properties
The carbamate functionality of But-3-YN-1-YL carbamate allows it to modulate inter- and intramolecular interactions with target enzymes or receptors . This is mainly due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety
Molecular Mechanism
It is known that carbamates can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-3-YN-1-YL carbamate can be achieved through several methods. One common approach involves the reaction of but-3-yn-1-ol with a carbamoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired carbamate product.
Another method involves the use of carbon dioxide and an amine in the presence of a catalyst. This method offers a more environmentally friendly approach as it avoids the use of phosgene, a highly toxic reagent. The reaction conditions typically involve the use of a base such as cesium carbonate and a phase-transfer catalyst like tetrabutylammonium iodide .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of flow reactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of non-metallic regenerable reagents and CO2 capture agents can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
But-3-YN-1-YL carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield but-3-yn-1-one, while reduction can produce but-3-yn-1-amine.
Scientific Research Applications
But-3-YN-1-YL carbamate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Iodopropynyl butylcarbamate: This compound is similar in structure but contains an iodine atom.
tert-Butyl but-3-yn-1-ylcarbamate: This compound has a tert-butyl group instead of a but-3-yn-1-yl group.
Uniqueness
But-3-YN-1-YL carbamate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable carbamate bonds makes it valuable in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
but-3-ynyl carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-3-4-8-5(6)7/h1H,3-4H2,(H2,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBKZOWDJYPNQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCOC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
acetyl}amino)benzoate](/img/structure/B2820842.png)
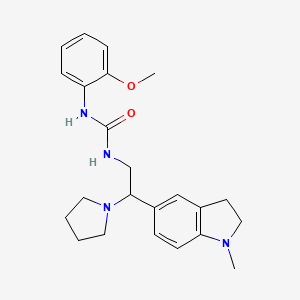
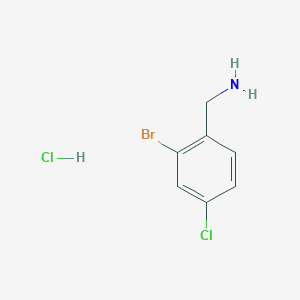

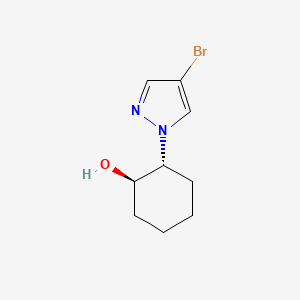


![3-[(2,6-dichlorophenyl)methyl]-1,6,7,8-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2820854.png)
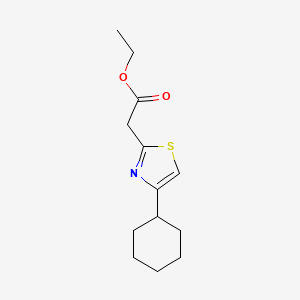

![5-((4-methoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2820857.png)

![2-[(E)-2-(3-chlorophenyl)ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2820860.png)
